Benzoyl bromide
Overview
Description
Synthesis Analysis
The synthesis of benzoyl bromide and its derivatives involves several innovative methods, highlighting the versatility and importance of this compound in organic synthesis. A regioselective 2,4-dibromohydration of conjugated enynes for synthesizing 2-(2,4-dibromobut-2-enoyl)benzoate demonstrates the complexity and specificity of reactions involving benzoyl bromide derivatives (Yuan et al., 2018). Additionally, the synthesis of methyl 4-(bromomethyl)benzoate through the reaction of methyl 4-methylbenzoate with N-bromosuccinimide showcases the reactivity of benzoyl bromide-related compounds in producing valuable chemical intermediates (Yun-mei, 2012).
Molecular Structure Analysis
The molecular structure of benzoyl bromide and related compounds has been extensively studied using spectroscopic methods and computational chemistry. FT-IR and FT-Raman spectroscopy, alongside DFT calculations, have provided insights into the vibrational and electronic properties of these molecules. For instance, a study on α-bromotoluene, a compound related to benzoyl bromide, elucidates the impact of bromine substitution on the molecular structure and vibrational modes (Govindarajan et al., 2012).
Chemical Reactions and Properties
Benzoyl bromide participates in various chemical reactions, demonstrating a range of properties that make it a valuable reagent in organic chemistry. Its ability to undergo reactions with different nucleophiles, form esters, and act as a precursor to other functional groups illustrates its versatility. For example, the synthesis of benzil-o-carboxylate derivatives through neighboring ester-participating bromocyclizations highlights the reactivity of benzoyl bromide derivatives in forming complex molecules (Yuan et al., 2017).
Scientific Research Applications
Electrochemical Applications
Benzoyl Bromide (BB) has been explored for its utility in electrochemical applications. A significant finding by Koshechko et al. (2002) demonstrated that electrochemically activated insertion of carbon dioxide into BB results in phenylglyoxylic acid with an 88% yield. This process, involving the electrochemical reduction of BB, shows promise in the synthesis of valuable organic compounds (Koshechko, Titov, & Lopushanskaya, 2002). Another study by Titov, Lopushanskaya, & Koshechko (2002) highlights the effectiveness of BB in the electrochemical activation and carboxylation of benzoyl halides, emphasizing its role in increasing the yield of phenylglyoxylic acid (Titov, Lopushanskaya, & Koshechko, 2002).
Synthesis of Organic Compounds
In the realm of organic synthesis, BB has been utilized in various reactions. A study by Khalafi‐Nezhad, Rad, & Khoshnood (2003) outlined an efficient method for regioselective ring-opening of epoxides using benzoic acid derivatives, where BB played a crucial role in the selective preparation of benzoylated 1,2-diols (Khalafi‐Nezhad, Rad, & Khoshnood, 2003). Similarly, the work by Her, Jones, & Wollack (2014) demonstrated a three-step synthesis process for benzoyl peroxide, starting from bromobenzene, where BB is a key intermediate (Her, Jones, & Wollack, 2014).
Glycosidation Processes
BB's role in glycosidation processes was highlighted in a study by Kaeothip, Yasomanee, & Demchenko (2012). They discovered that β-bromide of the superdisarmed series can be directly obtained from thioglycoside precursors involving BB. This process results in exclusive formation of α-glycosides, albeit with variable yields due to competing anomerization into unreactive α-bromide (Kaeothip, Yasomanee, & Demchenko, 2012).
Chemical Characterization and Reactions
The direct electrochemical reduction of benzoyl formic acid, closely related to BB, was investigated in an ionic liquid environment by Peng et al. (2005), providing insights into the diffusion coefficient and transfer coefficient of the acid in such media (Peng, Qian, Wang, He, & Lu, 2005). Additionally, research on the solvolysis of BB in different microemulsions by García‐Río, Leis, & Mejuto (2003) offered valuable information on the intrinsic values of rate constants and the influence of water content in such reactions (García‐Río, Leis, & Mejuto, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7(9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHMSVIAGNIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060677 | |
Record name | Benzoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl bromide | |
CAS RN |
618-32-6 | |
Record name | Benzoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl bromide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79YZ864U3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.